molecular formula C17H27FN4O2 B5526913 N-({(2S,4S)-4-fluoro-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]pyrrolidin-2-yl}methyl)propanamide

N-({(2S,4S)-4-fluoro-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]pyrrolidin-2-yl}methyl)propanamide

Cat. No. B5526913
M. Wt: 338.4 g/mol
InChI Key: KGCHOVDZJSLCMU-KBPBESRZSA-N
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Description

Synthesis Analysis

Synthesis methods for related compounds often involve palladium-catalyzed reactions, regioselective chlorination, and coupling reactions of key intermediates. For example, a practical synthesis involving a palladium-catalyzed cyanation/reduction sequence has been described for pharmaceutical intermediates, highlighting the complexity and specificity of synthesis routes in organic chemistry (Wang et al., 2006).

Molecular Structure Analysis

Characterization and structural analysis techniques such as NMR, IR, UV, and mass spectrometry are essential for confirming the molecular structure of synthesized compounds. The precise arrangement of atoms and functional groups within the molecule can significantly influence its chemical behavior and properties. For instance, the synthesis and characterization of N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide involved detailed spectral data analysis (Manolov et al., 2021).

Chemical Reactions and Properties

Chemical reactions and properties of related compounds are studied to understand their reactivity, stability, and potential applications. This includes investigating their behavior under different chemical conditions and their interactions with other molecules. The design and synthesis of hybrid anticonvulsant agents, for example, involve the combination of chemical fragments from known antiepileptic drugs, showcasing the intricate relationship between molecular structure and pharmacological activity (Kamiński et al., 2015).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystal structure are crucial for understanding the compound's behavior in different environments and for its formulation in practical applications. Research on the crystal structure of related compounds can provide insights into the molecular arrangement and potential intermolecular interactions, influencing the compound's physical properties and its applications in materials science or pharmacology (Zhang et al., 2011).

Scientific Research Applications

Synthesis and Biological Evaluation

Research has shown significant interest in the design, synthesis, and biological evaluation of new hybrid anticonvulsants derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and related derivatives, highlighting their potential as new hybrid anticonvulsant agents with broad spectra of activity across preclinical seizure models (Kamiński et al., 2015).

Antitumor Activity

Novel pyrimidinyl pyrazole derivatives, including those related to the structure of interest, have been synthesized and evaluated for their cytotoxic activity against several tumor cell lines, demonstrating significant antitumor activity and highlighting the compound's potential in cancer treatment (Naito et al., 2005).

Immunomodulating Activity

The synthesis and evaluation of condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides for immunomodulating activity have shown that these molecules enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses, indicating their potential in modulating immune responses (Doria et al., 1991).

Fluorescent Tagging for Carbohydrate Analysis

The use of certain pyrazole derivatives as fluorescent labeling reagents for sugars has been explored, demonstrating their application in the sensitive detection and analysis of monosaccharides in complex biological matrices, which could be beneficial in various analytical and diagnostic applications (Cai et al., 2014).

TRPV1 Antagonists

Research into pyridine derivatives as hTRPV1 antagonists has led to the identification of compounds with excellent antagonism to capsaicin and other activators, showing strong analgesic activity and potential for treating pain and related conditions (Ryu et al., 2015).

properties

IUPAC Name

N-[[(2S,4S)-4-fluoro-1-[3-(1,3,5-trimethylpyrazol-4-yl)propanoyl]pyrrolidin-2-yl]methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27FN4O2/c1-5-16(23)19-9-14-8-13(18)10-22(14)17(24)7-6-15-11(2)20-21(4)12(15)3/h13-14H,5-10H2,1-4H3,(H,19,23)/t13-,14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCHOVDZJSLCMU-KBPBESRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1CC(CN1C(=O)CCC2=C(N(N=C2C)C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)NC[C@@H]1C[C@@H](CN1C(=O)CCC2=C(N(N=C2C)C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({(2S,4S)-4-fluoro-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]pyrrolidin-2-yl}methyl)propanamide

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